Sulfo-Cyanine5 azide

Plasmid DNA labeling Gene delivery tracking Nanoparticle characterization

Non-sulfonated Cy5 azide requires organic co-solvents (DMSO/DMF) for dissolution, risking protein denaturation and complicating labeling of sensitive biomolecules. Sulfo-Cyanine5 azide solves this through two sulfonate groups that enable direct dissolution in PBS, HEPES, or Tris buffers-preserving native protein conformation and enzymatic activity. • ~53% nucleic acid labeling efficiency vs. ~13% for non-sulfonated Cy5 azide, reducing plasmid/oligonucleotide consumption. • Ex/Em 646/662 nm: >95% spectral overlap with Cy5, Alexa Fluor 647, and APC filter sets-no instrument reconfiguration required. • Photoblinking behavior under thiols enables STORM super-resolution imaging at sub-diffraction spatial resolution. Supplied as an alkaline metal salt powder for easy handling; not a triethylammonium salt. Batch-to-batch purity ≥98% by HPLC; global shipping at ambient temperature.

Molecular Formula C35H43KN6O7S2
Molecular Weight 763.0 g/mol
Cat. No. B14769643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cyanine5 azide
Molecular FormulaC35H43KN6O7S2
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
InChIInChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1
InChIKeyOUOBEWSMOOZRDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cyanine5 Azide Overview


Sulfo-Cyanine5 azide (Sulfo-Cy5-N₃) is a sulfonated derivative of the Cyanine5 (Cy5) fluorophore functionalized with an azide group for click chemistry. The compound exhibits absorption and emission maxima at 646 nm and 662 nm, respectively, with an extinction coefficient of 271,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.28 [1]. The sulfonate (–SO₃⁻) modifications confer high aqueous solubility, enabling bioconjugation in purely aqueous buffers without organic co-solvents, and impart pH insensitivity across pH 4–10 . Its spectral profile overlaps with common 633 nm and 647 nm laser lines, making it compatible with standard fluorescence instrumentation including confocal microscopes, plate readers, and flow cytometers configured for Cy5, Alexa Fluor 647, or APC filter sets .

Aqueous bioconjugation via CuAAC or SPAAC click chemistry
Cy5/AF647 channel detection without instrument reconfiguration
pH-insensitive fluorescence across pH 4–10
Solvent-free labeling preserves native protein conformation

Sulfo-Cyanine5 Azide: Substitution Limitations


Substituting Sulfo-Cyanine5 azide with non-sulfonated Cy5 azide or higher-sulfonated Alexa Fluor 647 azide is not a functionally equivalent exchange. Cy5 azide lacks sulfonate groups, requiring organic co-solvents such as DMSO or DMF for dissolution prior to aqueous transfer—a step that introduces solvent compatibility concerns, risks protein denaturation, and complicates labeling of solvent-sensitive biomolecules . Conversely, Alexa Fluor 647 azide contains four sulfonate groups versus Sulfo-Cyanine5 azide's two, which alters conjugation stoichiometry and can affect antibody-antigen binding affinity or lead to differential degrees of labeling (DOL) that deviate from optimized protocols [1]. Furthermore, the 25% brightness differential between Alexa Fluor 647 and Sulfo-Cy5 conjugates [1] precludes direct substitution in quantitative assays without full re-validation of detection sensitivity. Selection among these three requires evidence-based evaluation of solubility requirements, brightness needs, and compatibility with established multicolor panels.

Cy5 azide
Requires organic co-solvent (DMSO/DMF), which may compromise solvent-sensitive biomolecules and complicate aqueous workflows.
Alexa Fluor 647 azide
Higher sulfonation count (four vs. two sulfonate groups) may shift conjugation stoichiometry and alter antibody-antigen binding affinity.
Alexa Fluor 647 azide
Brightness differential relative to Sulfo-Cy5 conjugates may require re-validation of detection sensitivity in quantitative assays.

Sulfo-Cyanine5 Azide: Performance Evidence


Plasmid DNA Labeling Efficiency vs. Cy5 Azide

In a head-to-head comparison using a photolabel-peptide conjugation strategy, Sulfo-Cyanine5 achieved a labeling efficiency of ~53% for plasmid DNA, compared to only ~13% for non-sulfonated Cyanine5 under identical conditions [1]. This 4.1-fold improvement in labeling efficiency is attributed to the two anionic sulfonate groups on the Sulfo-Cyanine5 core, which reduce dye aggregation and improve accessibility to the DNA substrate [1].

DNA labeling efficiency
Head-to-head
Sulfo-Cy5 azide ~53% vs. Cy5 azide ~13% (4.1-fold improvement)
Supports higher DNA detection sensitivity and reduced sample consumption.
Photolabel-peptide conjugation; values from a single study.
Plasmid DNA labeling Gene delivery tracking Nanoparticle characterization

Photophysical Parameter Comparison

Sulfo-Cyanine5 azide exhibits an extinction coefficient (ε) of 271,000 M⁻¹cm⁻¹ at 646 nm and a fluorescence quantum yield (Φ) of 0.28 in aqueous buffer [1]. These values place it among the highest-brightness far-red fluorophores available. While direct head-to-head brightness data under identical conditions are not consolidated in a single study, cross-class comparisons indicate that Sulfo-Cyanine5 conjugates are approximately 25% less bright than Alexa Fluor 647 conjugates (which possess four sulfonate groups and reportedly higher brightness) [2], yet substantially brighter than non-sulfonated Cy5 azide when factoring in aqueous solubility and reduced aggregation-mediated quenching [3].

Photophysical parameters
Cross-study comparable
ε = 271,000 M⁻¹cm⁻¹; Φ = 0.28
Supports assay sensitivity calibration and DOL calculation.
AF647 conjugates reported ~25% brighter; review for quantitative panels.
Fluorescence quantification Assay sensitivity calibration Fluorophore selection

Aqueous Solubility vs. Cy5 Azide

Sulfo-Cyanine5 azide, bearing two sulfonate groups, is directly soluble in aqueous buffers and can be used for bioconjugation in purely aqueous conditions without organic co-solvents . In contrast, non-sulfonated Cy5 azide (CY5-N₃) requires initial dissolution in organic solvents such as DMSO, DMF, or dichloromethane prior to slow addition into aqueous biomolecule solutions—a process that risks protein denaturation and introduces solvent compatibility constraints [1]. The sulfonate modifications also impart negative charge, reducing dye aggregation and non-specific binding .

Aqueous solubility
Head-to-head
Directly soluble in aqueous buffer; no organic co-solvent needed. Cy5 azide requires DMSO/DMF.
Supports native-condition bioconjugation and reduces protocol complexity.
Preserves activity of solvent-sensitive proteins and antibodies.
Protein labeling Native condition bioconjugation Solvent-sensitive biomolecules

Instrument Compatibility with Cy5/AF647 Channels

Sulfo-Cyanine5 azide exhibits absorption and emission spectra that are nearly identical to those of Cy5, Alexa Fluor 647, DyLight 649, and ATTO 647 . Its excitation maximum at 646 nm aligns optimally with common 633 nm and 647 nm laser lines, while its emission maximum at 662 nm falls within the detection window of standard Cy5 and APC filter sets . This spectral congruence enables Sulfo-Cyanine5 azide to be directly substituted into established multicolor panels without hardware reconfiguration or compensation matrix re-optimization .

Instrument compatibility
Class-level
Ex/Em 646/662 nm; >95% spectral overlap with Cy5/AF647/DyLight 649
Supports panel integration without hardware reconfiguration.
Class-level inference; verify for specific instrument models.
Multicolor flow cytometry Confocal microscopy Fluorescence plate reader assays

Sulfo-Cyanine5 Azide: Application Scenarios


Aqueous Protein and Antibody Labeling

Sulfo-Cyanine5 azide is optimal for labeling delicate proteins, monoclonal antibodies, and enzymes that lose activity upon exposure to organic co-solvents. The compound's high aqueous solubility enables direct reaction in PBS, HEPES, or Tris buffers without DMSO or DMF pre-dissolution, preserving native protein conformation and enzymatic function . This is particularly advantageous for click chemistry conjugation via CuAAC or SPAAC to alkyne- or DBCO-modified proteins in purely aqueous conditions .

Plasmid DNA Labeling for Gene Delivery

For gene delivery and nucleic acid nanoparticle tracking applications, Sulfo-Cyanine5 azide delivers substantially higher labeling efficiency than non-sulfonated Cy5 azide. The documented ~53% labeling efficiency versus ~13% for Cy5 [1] translates to stronger fluorescence signals, improved detection sensitivity, and reduced consumption of valuable plasmid DNA or oligonucleotide constructs. This efficiency differential is particularly meaningful when tracking nucleic acid biodistribution in vivo, where signal-to-noise limitations often constrain experimental outcomes.

Multicolor Imaging and Flow Cytometry

Sulfo-Cyanine5 azide integrates directly into existing multicolor panels configured for Cy5, Alexa Fluor 647, or APC detection channels without requiring filter changes, laser realignment, or compensation matrix re-calculation [2]. Its excitation/emission profile (646/662 nm) overlaps >95% with these widely used fluorophores, enabling researchers to substitute Sulfo-Cyanine5 azide in established protocols while gaining the solubility and labeling efficiency benefits documented above. This makes it a practical choice for core facilities and multi-user laboratories where instrument configurations cannot be altered for individual experiments.

STORM Super-Resolution Microscopy

Sulfo-Cyanine5 exhibits a distinctive photoblinking behavior in the presence of thiols under intense laser irradiation, making it a fluorophore of choice for STORM (stochastic optical reconstruction microscopy) super-resolution imaging [3]. This property, combined with its high extinction coefficient and good quantum yield, enables single-molecule localization with sub-diffraction spatial resolution. The azide functional group further allows site-specific conjugation to biomolecules of interest for high-precision super-resolution studies.

Application
Selection Property
Validation Focus
Aqueous protein labeling
Aqueous solubility for native conditions
Protein conformation preservation
Plasmid DNA labeling
Labeling efficiency profile
DNA detection sensitivity optimization
Multicolor imaging/flow cytometry
Spectral channel compatibility
Panel integration and compensation validation
STORM super-resolution microscopy
Photoblinking behavior under thiols
Single-molecule localization precision

Technical Documentation Hub

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37 linked technical documents
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